molecular formula C12H13BrO3 B1325311 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid CAS No. 898767-31-2

5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid

Cat. No. B1325311
CAS RN: 898767-31-2
M. Wt: 285.13 g/mol
InChI Key: CBJXKZBFCHORPZ-UHFFFAOYSA-N
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Description

The compound “5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid” is a complex organic molecule. It contains a bromine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups suggests that it could participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. For example, a bromo-methylphenyl group could potentially be introduced through electrophilic aromatic substitution . The exact synthesis route would depend on the available starting materials and the desired yield and purity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a bromine atom could potentially make the molecule polar, affecting its physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by another group in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all be determined by the types of intermolecular forces present .

Scientific Research Applications

Chemical Synthesis and Metabolism

  • Synthesis and Nonenzymatic Transamination : A study by Beale, Gold, and Granick (1979) discusses the chemical synthesis of a compound similar to 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid, named 4,5-Dioxovaleric acid (DOVA). They detail its synthesis from 5-bromolevulinic acid and its subsequent nonenzymatic transamination to 5-aminolevulinic acid (ALA) (Beale, Gold, & Granick, 1979).

Endocrine Organ Function and Metabolic Pathways

  • Brown and Beige Adipose Tissue : Whitehead et al. (2021) investigated brown and beige adipose tissue, focusing on metabolites like 3-methyl-2-oxovaleric acid and 5-oxoproline, which are structurally similar to 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid. These metabolites play a role in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes (Whitehead et al., 2021).

Bromophenol Derivatives and Anticancer Activity

  • Bromophenol Derivatives : Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides, some of which share structural similarities with 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid. These compounds were tested for activity against human cancer cell lines and microorganisms, although they were found inactive (Zhao et al., 2004).

Photodynamic Therapy

  • 5-Aminolevulinic Acid in Photodynamic Therapy : Betz et al. (2002) explored the use of 5-aminolevulinic acid (a compound related to DOVA) for photodynamic therapy in treating nasopharyngeal carcinoma. They found that 5-ALA induced protoporphyrin IX can significantly induce cell death through apoptosis following irradiation (Betz et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

5-(4-bromo-2-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8-7-9(13)5-6-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJXKZBFCHORPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645384
Record name 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid

CAS RN

898767-31-2
Record name 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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